2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran
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Overview
Description
2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran is a complex heterocyclic compound that contains sulfur atoms within its structure. Heterocyclic compounds, especially those containing sulfur, are of significant interest due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran involves multiple steps and specific reaction conditions. One common synthetic route includes the use of Lawesson’s reagent, which is known for transforming carbonyl groups into thiones . The detailed reaction conditions and industrial production methods are typically optimized for yield and purity, but specific industrial methods were not found in the search results.
Chemical Reactions Analysis
2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While specific scientific research applications for 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran were not found in the search results, heterocyclic compounds containing sulfur are generally known for their applications in:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for their potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran was not found in the search results. heterocyclic compounds containing sulfur often interact with biological molecules through various pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran can be compared with other sulfur-containing heterocyclic compounds such as:
Thiopyran: A six-membered ring containing sulfur.
Thiazole: A five-membered ring containing both sulfur and nitrogen.
Benzothiazole: A fused ring system containing both sulfur and nitrogen.
These compounds share similar structural features but differ in their specific chemical properties and biological activities .
Properties
CAS No. |
927831-73-0 |
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Molecular Formula |
C43H34S2 |
Molecular Weight |
614.9 g/mol |
IUPAC Name |
2,4,6-triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran |
InChI |
InChI=1S/C43H34S2/c1-7-19-32(20-8-1)38-31-39(33-21-9-2-10-22-33)44-41(34-23-11-3-12-24-34)40(38)43(37-29-17-6-18-30-37)42(45-43,35-25-13-4-14-26-35)36-27-15-5-16-28-36/h1-31,38,40-41H |
InChI Key |
MTNQJBNGFCKZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(SC(C2C3(C(S3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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